

The Molecular Blueprint: Structure and Initial Assessment

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Compound of Interest

Compound Name: *5-chloro-1H-indol-3-amine*

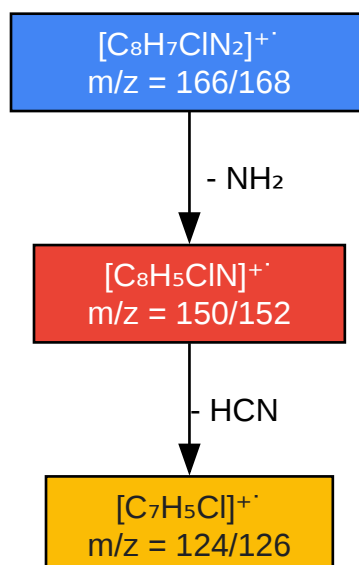
CAS No.: *72561-51-4*

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Before delving into spectroscopic data, it is crucial to understand the molecular architecture we are investigating. **5-chloro-1H-indol-3-amine** features an indole core, which is a bicyclic aromatic heterocycle, substituted with a chlorine atom at the 5-position of the benzene ring and an amine group at the 3-position of the pyrrole ring. This specific arrangement of atoms and functional groups gives rise to a unique spectroscopic fingerprint.

Diagram: Molecular Structure of **5-chloro-1H-indol-3-amine**



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Caption: Plausible fragmentation of **5-chloro-1H-indol-3-amine**.

Experimental Protocol for ESI-MS

Protocol 3: Electrospray Ionization Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the compound (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote ionization.
- Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
- MS Parameters:
 - Ionization Mode: Positive ion mode is chosen to protonate the amine group ([M+H]⁺).
 - Capillary Voltage: 3-4 kV.
 - Drying Gas: Nitrogen, at a temperature of 250-350 °C.
 - Mass Range: Scan from m/z 50 to 500.

- Data Analysis: Identify the $[M+H]^+$ peak (expected at m/z 167/169) and analyze the isotopic pattern. If using tandem MS (MS/MS), select the parent ion and induce fragmentation to confirm the pathways.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the vibration of its bonds.

Expertise & Causality: The spectrum of **5-chloro-1H-indol-3-amine** will be dominated by absorptions from the N-H bonds of both the indole ring and the primary amine. A primary amine ($R-NH_2$) is distinguished by two N-H stretching bands (symmetric and asymmetric), whereas the indole N-H typically appears as a single, somewhat broader peak. [1][2] Aromatic C-H and C=C stretches further confirm the indole core.

Functional Group	Bond	Expected Absorption (cm^{-1})	Intensity
Primary Amine	N-H Stretch	3300 - 3500 (two bands)	Medium
Indole	N-H Stretch	3200 - 3400	Medium, Broader
Aromatic Ring	C-H Stretch	3000 - 3100	Medium to Weak
Aromatic Ring	C=C Stretch	1500 - 1600	Medium to Strong
Primary Amine	N-H Bend (Scissor)	1580 - 1650	Medium to Strong
Aromatic Amine	C-N Stretch	1250 - 1335	Strong
Aryl Halide	C-Cl Stretch	600 - 800	Medium to Strong

Experimental Protocol for ATR-IR

Protocol 4: Attenuated Total Reflectance IR

- **Instrument Preparation:** Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.
- **Sample Application:** Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).
- **Data Acquisition:** Apply pressure using the anvil to ensure good contact between the sample and the crystal. Scan the mid-IR range (4000-400 cm⁻¹).
- **Data Analysis:** The resulting spectrum should be baseline-corrected. Identify the characteristic absorption bands and match them to the expected functional groups.

UV-Visible Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π -system of the molecule. The indole ring is a strong chromophore, exhibiting characteristic absorption bands.

Expertise & Causality: Indole and its derivatives typically show two main absorption bands, corresponding to the ¹L_a and ¹L_e transitions. [3] The position and intensity of these bands (λ_{\max}) are sensitive to substitution on the ring. The presence of the chlorine atom and the amine group will influence the electronic distribution, likely causing a shift in the absorption maxima compared to unsubstituted indole. This technique is particularly useful for quantitative analysis via the Beer-Lambert Law.

- **Expected λ_{\max} :** Two primary absorption bands are expected in the range of 220-300 nm.

Experimental Protocol for UV-Vis

Protocol 5: UV-Visible Spectroscopy

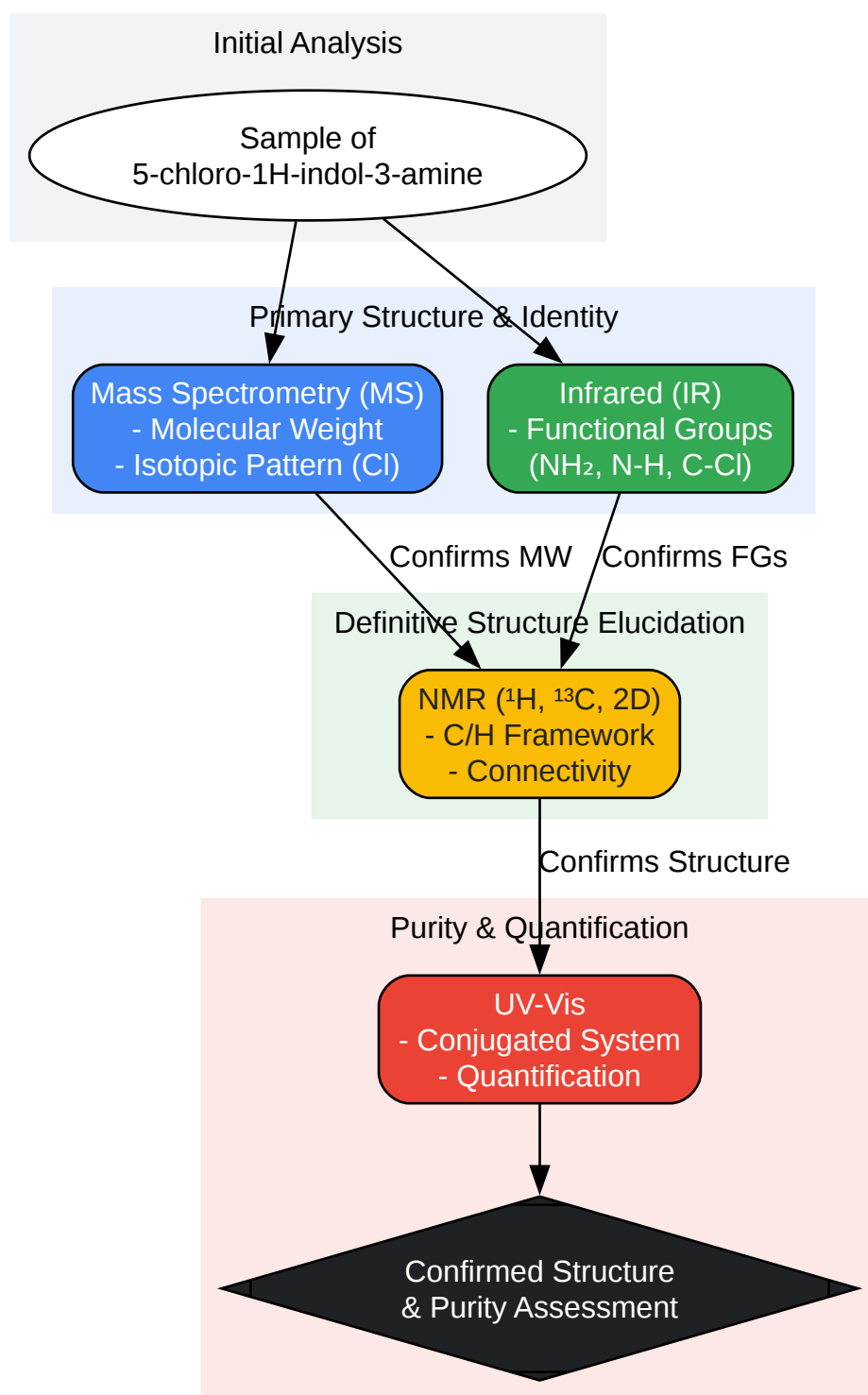
- **Sample Preparation:** Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) of known concentration. Perform serial dilutions to obtain a solution with an absorbance in the optimal range (0.2 - 1.0 AU).

- **Instrument Setup:** Use a matched pair of quartz cuvettes. Fill one with the pure solvent (the blank) and the other with the sample solution.
- **Data Acquisition:** Place the blank cuvette in the spectrophotometer and record a baseline correction. Replace the blank with the sample cuvette and scan the desired wavelength range (e.g., 200-400 nm).
- **Data Analysis:** Identify the wavelength(s) of maximum absorbance (λ_{\max}).

Integrated Analytical Workflow: A Holistic Approach

True scientific rigor is achieved when data from multiple, independent techniques converge to a single, unambiguous conclusion. The following workflow illustrates how these spectroscopic methods are integrated for a complete characterization.

Diagram: Integrated Spectroscopic Workflow



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Sources

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